Cas no 59094-70-1 (Pyrazine, ethenylethyl-)

Pyrazine, ethenylethyl- structure
Pyrazine, ethenylethyl- structure
Product name:Pyrazine, ethenylethyl-
CAS No:59094-70-1
MF:C8H10N2
MW:134.1784
CID:339911
PubChem ID:6429010

Pyrazine, ethenylethyl- Chemical and Physical Properties

Names and Identifiers

    • Pyrazine, ethenylethyl-
    • 2-ethenyl-3-ethylpyrazine
    • SCHEMBL11329263
    • DTXSID30423889
    • 59094-70-1
    • VHDFVWCWSZQMPV-UHFFFAOYSA-N
    • Inchi: InChI=1S/C8H10N2/c1-3-7-8(4-2)10-6-5-9-7/h3,5-6H,1,4H2,2H3
    • InChI Key: VHDFVWCWSZQMPV-UHFFFAOYSA-N
    • SMILES: C(C1=NC=CN=C1CC)=C

Computed Properties

  • Exact Mass: 134.0845
  • Monoisotopic Mass: 134.084398327g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 112
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 25.8Ų

Experimental Properties

  • PSA: 25.78

Pyrazine, ethenylethyl- Related Literature

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